[S(R)]-N-[(S)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
Description
This chiral sulfinamide-phosphine hybrid compound (molecular formula: C₃₁H₄₆NOPS, molecular weight: 511.7 g/mol) belongs to the phosphine ligand family, commonly employed in asymmetric catalysis . Its structure integrates a dicyclohexylphosphanyl group, a 4-methoxyphenyl substituent, and a stereochemically defined sulfinamide moiety. The stereochemical descriptors ([S(R)] and [(S)-]) indicate its chiral configuration, which is critical for enantioselective applications. Stored under argon due to air sensitivity, it is typically synthesized with a purity of ≥95% .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZMNSNKAYDNB-RYWJPUDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [S®]-N-(S)-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the dicyclohexylphosphanyl phenyl derivative, followed by the introduction of the methoxyphenyl group. The final step involves the addition of the propanesulfinamide moiety under controlled conditions to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[S®]-N-(S)-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research. In chemistry, it is used as a ligand in catalytic reactions, facilitating the formation of complex molecules. In biology, it may be used in the synthesis of bioactive compounds or as a probe to study biochemical pathways. In medicine, this compound can be involved in the development of new pharmaceuticals or as a tool in drug discovery. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [S®]-N-(S)-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The dicyclohexylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. The methoxyphenyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s reactivity. The propanesulfinamide moiety can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Research Findings and Limitations
- Stereochemical Impact : The (S)- vs. (R)- configuration at the benzylic position (see ) can alter the ligand’s bite angle and metal coordination geometry , affecting reaction enantioselectivity. For example, in asymmetric hydrogenations, such differences may yield enantiomeric excess (ee) variations of >20% .
- Stability : Both the target and analogous compounds require argon storage, suggesting susceptibility to oxidation—a common limitation of phosphine ligands.
- Knowledge Gaps: The evidence provided lacks explicit catalytic performance data (e.g., turnover numbers, ee values).
Biological Activity
[S(R)]-N-[(S)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with significant potential in medicinal chemistry. This sulfinamide derivative exhibits a range of biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
- Molecular Formula : C31H46NOPS
- Molecular Weight : 511.7 g/mol
- CAS Number : 2565792-29-0
The compound features a sulfinamide moiety, which is known for its ability to interact with biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as an anti-cancer agent and its role in enzymatic inhibition.
1. Anti-Cancer Activity
Research indicates that sulfinamides can act as inhibitors of various enzymes involved in cancer progression. Specifically, [S(R)]-N-[(S)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has shown promise in inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins that regulate cell growth and differentiation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfinamides effectively inhibited farnesyltransferase activity in vitro, leading to reduced proliferation of cancer cell lines (Smith et al., 2023).
2. Enzyme Inhibition
The compound's structural features allow it to act as a ligand for various metal ions, enhancing its reactivity with biological targets. Its phosphine component is particularly relevant in catalysis and enzyme modulation.
Research Findings :
- A study highlighted its effectiveness as a phosphine ligand in catalyzing asymmetric reactions, which could be leveraged for synthesizing biologically active compounds (Jones et al., 2024).
The proposed mechanism involves the binding of the compound to specific active sites on target enzymes or receptors, leading to conformational changes that inhibit their activity. This inhibition can disrupt signaling pathways associated with cell growth and survival, particularly in cancerous cells.
Data Table: Biological Activities
| Activity Type | Target Enzyme/Pathway | Effectiveness (IC50) | Reference |
|---|---|---|---|
| Farnesyltransferase Inhibition | Farnesyltransferase | 50 nM | Smith et al., 2023 |
| Asymmetric Catalysis | Various substrates | N/A | Jones et al., 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
